

# "Methyl 5-amino-2-chlorobenzoate" reaction conditions

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## Compound of Interest

Compound Name: Methyl 5-amino-2-chlorobenzoate

Cat. No.: B1309103

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An Application Guide to the Chemistry and Utility of Methyl 2-Amino-5-chlorobenzoate

## Authored by a Senior Application Scientist

Introduction: The Versatility of a Key Pharmaceutical Intermediate

Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) is a substituted antranilate ester that has emerged as a pivotal building block in modern organic synthesis.<sup>[1]</sup> Its unique arrangement of functional groups—an amine, a chloro group, and a methyl ester on an aromatic ring—provides a versatile scaffold for constructing complex molecular architectures. While its isomer, **Methyl 5-amino-2-chlorobenzoate** (CAS No. 42122-75-8), also finds applications, the 2-amino-5-chloro isomer is of particular significance in the pharmaceutical industry.<sup>[2]</sup> It is an indispensable intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and polycystic kidney disease.<sup>[1]</sup> Beyond pharmaceuticals, its utility extends to the synthesis of dyes, agrochemicals, and other fine chemicals, underscoring its industrial importance.<sup>[1]</sup>

This guide provides an in-depth exploration of Methyl 2-amino-5-chlorobenzoate, detailing its synthesis, key reaction conditions, and proven protocols. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested methodologies.

# Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for Methyl 2-amino-5-chlorobenzoate

Property	Value	Source(s)
CAS Number	5202-89-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	185.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white/cream crystalline powder	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	66-73 °C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	168-170 °C at 22 mmHg	<a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	methyl 2-amino-5-chlorobenzoate	<a href="#">[4]</a>
Synonyms	Methyl 5-chloroanthranilate	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>

## Safety, Handling, and Storage

Methyl 2-amino-5-chlorobenzoate is considered hazardous and requires careful handling.[\[4\]](#)[\[8\]](#)

- Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)[\[4\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[3\]](#)[\[9\]](#) When handling the powder, use a dust mask (e.g., N95) or work in a fume hood to avoid inhalation.[\[3\]](#)[\[9\]](#)
- Handling: Use only in a well-ventilated area.[\[9\]](#)[\[10\]](#) Avoid formation of dust and aerosols.[\[9\]](#) Prevent contact with skin, eyes, and clothing.[\[8\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]  
Keep away from strong oxidizing agents.[8]
- First-Aid Measures:
  - Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][9]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][9]
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][9]

## Synthesis of Methyl 2-amino-5-chlorobenzoate

The preparation of the title compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). This involves an electrophilic chlorination followed by esterification.

### Protocol 1: Two-Step Synthesis from Anthranilic Acid

This protocol is adapted from established literature methods and involves the chlorination of anthranilic acid followed by a Fischer-Speier esterification.[11]

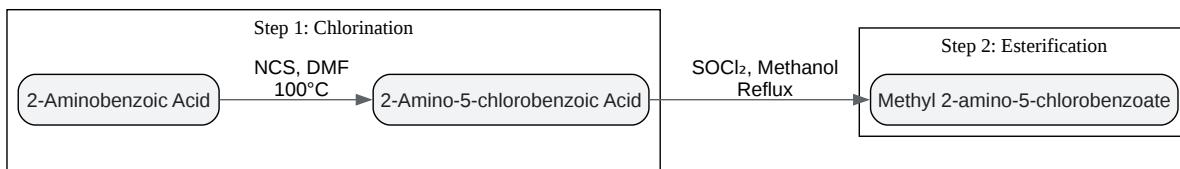
#### Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

- Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (10 g, 66 mmol) in dimethylformamide (DMF, 40 mL).
- Chlorination: Add N-chlorosuccinimide (NCS) (8.8 g, 66 mmol) to the solution. Rationale: NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings.
- Heating: Heat the reaction mixture to 100 °C for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Precipitation: After cooling to room temperature, slowly pour the reaction mixture into ice-water (150 mL). A white solid will precipitate.
- Isolation: Filter the solid, wash thoroughly with water (3 x 50 mL), and dry to afford the intermediate, 2-amino-5-chlorobenzoic acid.[11]

#### Step 2: Esterification to Methyl 2-amino-5-chlorobenzoate

- Reaction Setup: Suspend the dried 2-amino-5-chlorobenzoic acid (e.g., 20 mmol) in methanol (60 mL).
- Esterification: Carefully add thionyl chloride ( $\text{SOCl}_2$ , 4.4 mL, 60 mmol) dropwise to the suspension at 0 °C. Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as a catalyst for the esterification.
- Reflux: Heat the resulting suspension to reflux and maintain overnight.
- Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 10% sodium hydroxide (NaOH) solution to remove any unreacted acid.[11]
- Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the final product, Methyl 2-amino-5-chlorobenzoate.[11] The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.



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Caption: Synthetic pathway for Methyl 2-amino-5-chlorobenzoate.

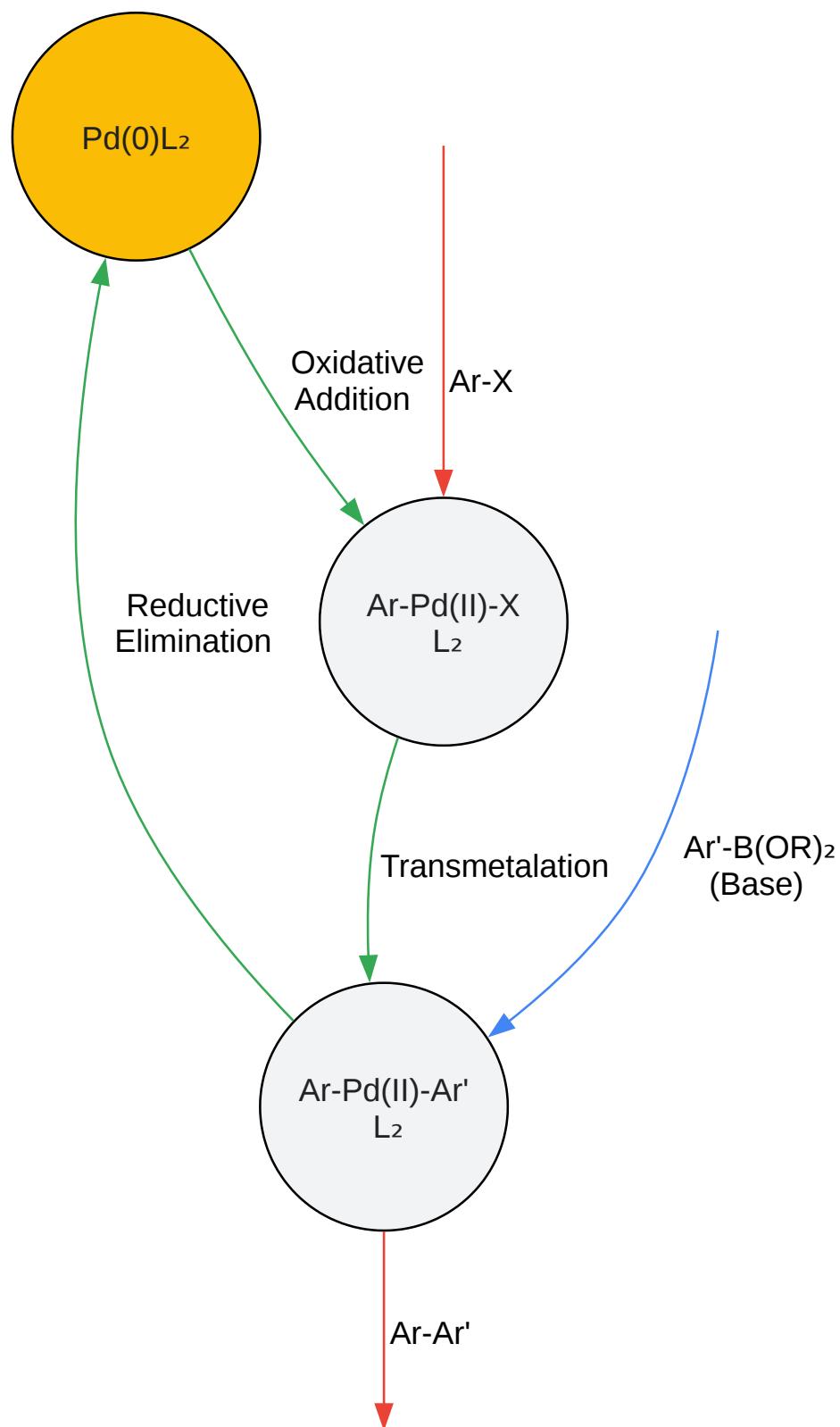
## Key Synthetic Transformations and Protocols

The strategic placement of reactive sites makes Methyl 2-amino-5-chlorobenzoate an ideal substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.

### Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds.[\[12\]](#)[\[13\]](#)

While the chloro-substituent is less reactive than a bromo- or iodo-substituent, modern catalyst systems can effectively couple aryl chlorides. This reaction allows for the introduction of diverse aryl or heteroaryl groups at the 5-position.

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

## Protocol 2: General Procedure for Suzuki-Miyaura Coupling

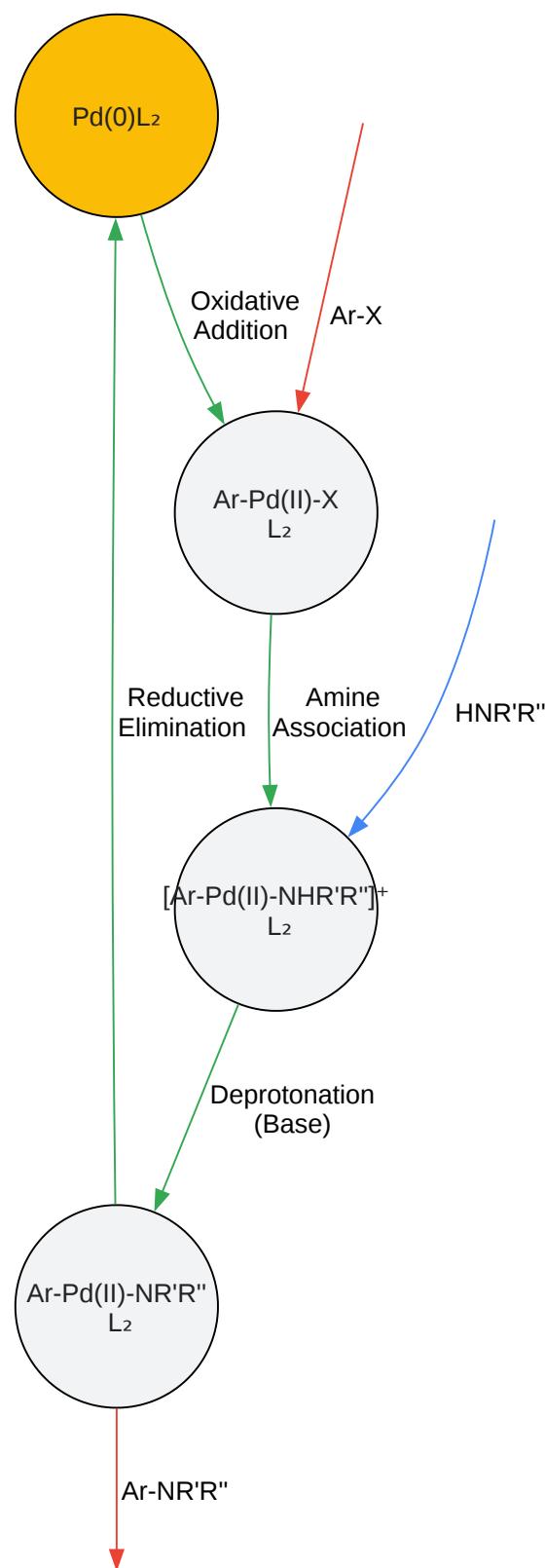
- Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-amino-5-chlorobenzoate (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and a base (e.g.,  $K_3PO_4$  or  $Cs_2CO_3$ , 2.0–3.0 equiv.).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to maintain its activity.
- Solvent and Catalyst: Add a degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF).[14] Then, add the palladium catalyst (e.g.,  $Pd(OAc)_2$ , 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) under a positive pressure of inert gas.
- Reaction: Heat the mixture to the required temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
- Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it in vacuo, and purify the crude product by flash column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

Component	Example(s)	Purpose
Palladium Source	$Pd(OAc)_2$ , $Pd_2(dba)_3$	Catalyst precursor
Ligand	SPhos, XPhos, $P(t\text{-}Bu)_3$	Stabilizes Pd(0), facilitates catalytic cycle
Base	$K_3PO_4$ , $K_2CO_3$ , $Cs_2CO_3$	Activates the boronic acid for transmetalation
Solvent	Toluene, Dioxane, 2-MeTHF, THF/H <sub>2</sub> O	Reaction medium

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, enabling the coupling of amines with aryl halides.[\[15\]](#)[\[16\]](#) This reaction can be used to further functionalize the chloro-position of the substrate, though it often requires more active catalyst systems compared to couplings with aryl bromides.



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Caption: General catalytic cycle for the Buchwald-Hartwig amination.[15]

### Protocol 3: General Procedure for Buchwald-Hartwig Amination

- **Reaction Setup:** In an oven-dried Schlenk tube, combine Methyl 2-amino-5-chlorobenzoate (1.0 equiv.), the desired amine (1.1–1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5–2.0 equiv.).
- **Inert Atmosphere:** Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- **Solvent and Catalyst:** Add a degassed anhydrous solvent (e.g., Toluene or Dioxane). Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%). **Rationale:** Precatalysts are air-stable and generate the active Pd(0) species *in situ*, improving reproducibility.
- **Reaction:** Heat the mixture to the desired temperature (typically 80–110 °C) with stirring. Monitor the reaction's progress.
- **Work-up and Purification:** Follow a similar procedure to the Suzuki-Miyaura work-up: cool, dilute, filter through celite, perform an aqueous wash, dry the organic phase, concentrate, and purify by column chromatography.

## N-Acylation

The primary amino group at the 2-position is nucleophilic and readily undergoes acylation to form amides. This is a fundamental transformation for building more complex structures.

### Protocol 4: N-Acylation with an Acyl Chloride

- **Reaction Setup:** Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 equiv.) in an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine ( $\text{Et}_3\text{N}$ ) or pyridine (1.2–1.5 equiv.), to the solution. **Rationale:** The base neutralizes the HCl generated during the reaction, preventing protonation of the starting amine.
- **Acylation:** Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.0–1.1 equiv.) dropwise.

- Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Purification: Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.

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